2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Overview
Description
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrolysis and Acylation Reactions
Studies on derivatives structurally related to 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one have focused on their chemical transformations, including hydrolysis and acylation. Acid-catalyzed hydrolysis under mild conditions of similar compounds has been shown to lead to the formation of new derivatives, such as N-(8-amino-9-cyano-6-morpholin-4-yl-2-oxa-7-azaspiro-[4.4]nona-3,6,8-trien-1-ylidene)acetamides, which were further analyzed using NMR spectroscopy to understand their structure and reactivity patterns (Belikov et al., 2013).
Antimicrobial Agents Synthesis
Research into bispiroheterocyclic systems related to this compound has yielded compounds with potential antimicrobial applications. Reactions with hydrazines, hydroxylamine, urea, and thiourea derivatives have produced bispirothiazolopyrazolines, bispirothiazoloisoxazolines, bispirothiazolopyrimidinones, and bispirothiazolothiopyrimidinones. These compounds were identified using conventional methods and tested for antimicrobial activity, showing potential against various pathogens (Al-Ahmadi, 1996).
Mechanism of Action
Target of Action
The primary targets of 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4Similar compounds have been reported to exhibit antiprotozoal activities againstPlasmodium falciparum and Trypanosoma brucei rhodesiense . These organisms are responsible for malaria and African trypanosomiasis respectively, suggesting that the compound may have a role in combating these diseases.
Mode of Action
The exact mode of action of 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4It is known that similar antimalarial agents typically bear basic side chains as ligands . These ligands are attached to the amino substituent of a bridgehead atom of the compound . This suggests that the compound might interact with its targets through these ligands.
Biochemical Pathways
The specific biochemical pathways affected by 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4Similar compounds have been found to inhibitIDO1 and STAT3, which are significant targets in the tumor microenvironment for cancer therapy .
Result of Action
The molecular and cellular effects of 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4Similar compounds have been reported to exhibit antiprotozoal activities , suggesting that the compound may have a similar effect.
Properties
IUPAC Name |
2-amino-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(13)11(16)14-6-10(7-15)12(8-14)4-2-3-5-12/h9-10,15H,2-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBIFZYZNZRPBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C2(C1)CCCC2)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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